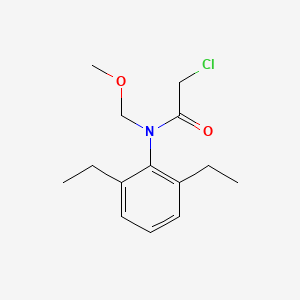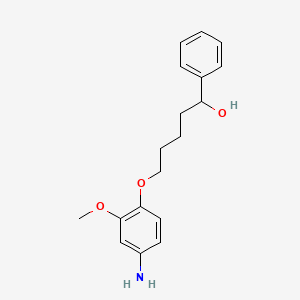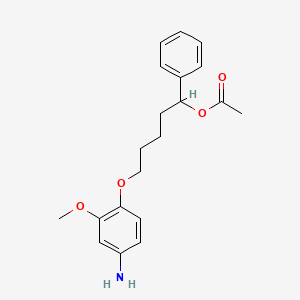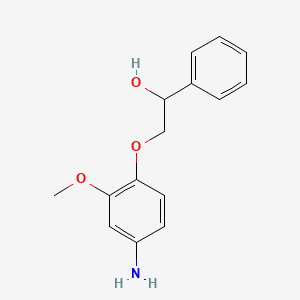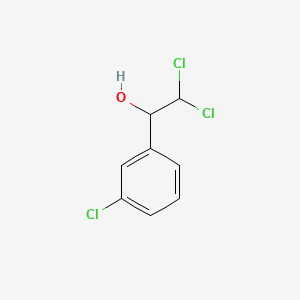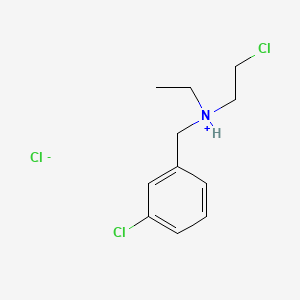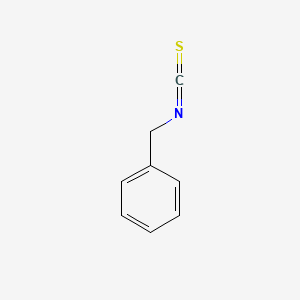
阿多磷酰胺
描述
Aldophosphamide is a pivotal aldehyde intermediate in the detoxification of cyclophosphamide . It is a metabolite of cyclophosphamide, a nitrogen mustard alkylating agent, which is used in the treatment of various types of cancers .
Synthesis Analysis
Cyclophosphamide analogues have been synthesized and characterized by 1H, 13C, 31P NMR and IR spectroscopy and elemental analysis . Aldophosphamide-thiazolidine and aldophosphamide-perhydrothiazine were synthesized according to a specific method .
Molecular Structure Analysis
The Aldophosphamide molecule contains a total of 29 bonds. There are 14 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 1 aldehyde (aliphatic) .
Chemical Reactions Analysis
Cyclophosphamide is converted by liver cytochrome P450 enzymes into the primary metabolite 4-hydroxycyclophosphamide, which is then non-enzymatically converted to aldophosphamide . Aldophosphamide can also be formed by the enzymatic cleavage of 4-hydroxycyclophosphamide .
科学研究应用
癌症化疗
阿多磷酰胺是环磷酰胺的药理活性代谢物,在癌症治疗中起着至关重要的作用。 它在体内由环磷酰胺形成,并进一步代谢生成磷酰胺芥,后者烷基化 DNA 并诱导癌细胞凋亡 。该机制对于治疗各种癌症至关重要,包括淋巴瘤、白血病和实体瘤。
作用机制研究
了解阿多磷酰胺的作用机制一直是研究的重要领域。 研究表明阿多磷酰胺的细胞毒性是通过形成 DNA 交联介导的,导致凋亡 。这项研究对开发具有更高疗效和更低毒性的新型癌症疗法具有重要意义。
新型细胞毒剂的开发
对阿多磷酰胺的研究导致了新型恶唑磷菌素细胞毒剂的开发。 这些新化合物旨在保留阿多磷酰胺的抗肿瘤功效,同时降低相关的毒性 。这可能导致更有效和更安全的化疗选择。
免疫治疗
阿多磷酰胺由于其调节免疫系统的能力而应用于免疫治疗。 它可以帮助治疗自身免疫性疾病,并通过降低移植物抗宿主病的风险来为患者进行骨髓移植 .
抗转移治疗
该代谢物在抗转移治疗中显示出希望。 通过影响癌细胞的 DNA 修复机制,阿多磷酰胺可以防止肿瘤扩散到身体的其他部位,为对抗转移提供一种靶向方法 .
凋亡增强
阿多磷酰胺可以增强癌细胞的凋亡,这对治疗干预是有益的。 该代谢物选择性地诱导肿瘤细胞程序性死亡的能力在设计癌症治疗方面提供了战略优势 .
作用机制
Target of Action
Aldophosphamide, a metabolite of the drug cyclophosphamide, primarily targets DNA within cells . It forms cross-linkages within and between adjacent DNA strands at the guanine N-7 positions . This interaction with DNA is crucial for its cytotoxic effects.
Mode of Action
Aldophosphamide is converted into two active compounds: phosphoramide mustard and acrolein . Phosphoramide mustard is the compound that interacts with DNA, forming interstrand and intrastrand crosslinkages . This crosslinking inhibits DNA replication and transcription, leading to cell death .
Biochemical Pathways
The conversion of aldophosphamide into its active forms involves several biochemical pathways. Initially, cyclophosphamide is converted to hydroxycyclophosphamide, which is then metabolized to aldophosphamide . Aldophosphamide is subsequently cleaved to form phosphoramide mustard and acrolein . These metabolites then interact with DNA to exert their cytotoxic effects .
Pharmacokinetics
Cyclophosphamide, the prodrug of aldophosphamide, is well absorbed when administered orally, with a bioavailability of over 75% . It is primarily metabolized in the liver, where it is converted to aldophosphamide . The drug and its metabolites are primarily excreted via the kidneys .
Result of Action
The primary result of aldophosphamide’s action is the induction of cell death. By forming crosslinkages in DNA, aldophosphamide inhibits DNA replication and transcription . This leads to cell cycle arrest and ultimately apoptosis, or programmed cell death .
Action Environment
The action of aldophosphamide can be influenced by various environmental factors. For instance, the presence of certain enzymes can affect the conversion of cyclophosphamide to aldophosphamide . Additionally, factors such as pH and temperature can potentially influence the stability and efficacy of the drug . .
安全和危害
未来方向
The mechanism of action of cyclophosphamide and its metabolites, including aldophosphamide, has been elucidated, leading to the development of new cyclophosphamide-like compounds with lower toxicity and better effectiveness . This opens up new possibilities for the treatment of various types of cancers .
生化分析
Biochemical Properties
Aldophosphamide plays a crucial role in biochemical reactions. It is generated intracellularly through the hydroxylation of the major active circulating metabolite, 4-hydroxycyclophosphamide . Aldophosphamide interacts with enzymes such as aldehyde dehydrogenase (ALDH) and is converted to the active compound phosphoramide mustard or inactivated to form carboxyphosphamide .
Cellular Effects
Aldophosphamide has significant effects on various types of cells and cellular processes. It diffuses freely into the cell and influences cell function . For instance, lymphoid cells, including natural killer cells, B and T lymphocytes, which have low levels of aldehyde dehydrogenase, are rapidly killed by high doses of cyclophosphamide . Interestingly, primitive hematopoietic stem cells possess high levels of aldehyde dehydrogenase, rendering them highly resistant to cyclophosphamide .
Molecular Mechanism
The molecular mechanism of Aldophosphamide involves its conversion to the active compound phosphoramide mustard, which interferes with DNA and RNA synthesis . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Aldophosphamide change over time in laboratory settings. The cytotoxicity, morphological, and biochemical assays have shown that Aldophosphamide and its metabolites induce marked cardiotoxicity at µM concentrations .
Dosage Effects in Animal Models
The effects of Aldophosphamide vary with different dosages in animal models. Low dose cyclophosphamide is reported as referring to a single dose of 1 to 3mg/kg, whereas high-dose may mean values of 120mg/kg up to several grams/kg .
Metabolic Pathways
Aldophosphamide is involved in complex metabolic pathways. It is metabolized to phosphoramide mustard and acrolein . Phosphoramide mustard is associated with the therapeutic effect of cyclophosphamide, while acrolein is believed to be responsible for its cytotoxic effects .
Transport and Distribution
Aldophosphamide is transported and distributed within cells and tissues. It is suggested that active transport of Aldophosphamide and its active metabolites cannot be excluded, and ABCB1 plays only a small role in the transport of oxazaphosphorines .
Subcellular Localization
It is known that Aldophosphamide diffuses freely into the cell , suggesting that it may be localized in various subcellular compartments depending on its interactions with other biomolecules.
属性
IUPAC Name |
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h6H,1-5,7H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGUSPDJTPDFSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(N)N(CCCl)CCCl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956594 | |
| Record name | 3-Oxopropyl N,N-bis(2-chloroethyl)phosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35144-64-0 | |
| Record name | Aldophosphamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35144-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aldophosphamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxopropyl N,N-bis(2-chloroethyl)phosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALDOPHOSPHAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AM2ILM9FI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





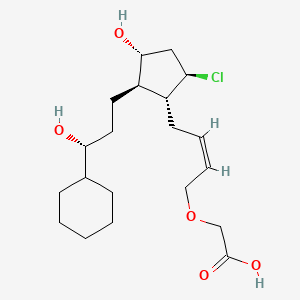
![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1666763.png)

